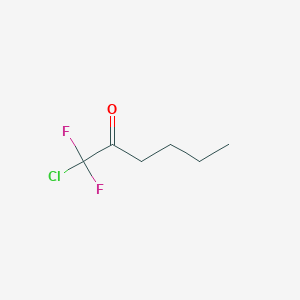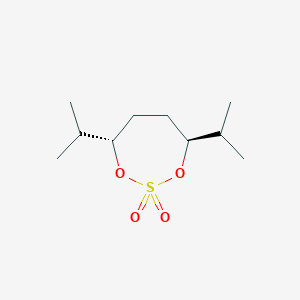
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound characterized by its unique structure, which includes a dioxathiepane ring
準備方法
The synthesis of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diisopropyl sulfide with formaldehyde and hydrogen peroxide, which facilitates the formation of the dioxathiepane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to sulfide under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
科学的研究の応用
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.
類似化合物との比較
(4S,7S)-4,7-Diisopropyl-1,3,2-dioxathiepane 2,2-dioxide can be compared with other similar compounds, such as:
(1S,4S,4aS,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-1-naphthalenol: This compound shares structural similarities but differs in its functional groups and applications.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another compound with a similar ring structure but different substituents and reactivity.
特性
CAS番号 |
136705-68-5 |
|---|---|
分子式 |
C10H20O4S |
分子量 |
236.33 g/mol |
IUPAC名 |
(4S,7S)-4,7-di(propan-2-yl)-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C10H20O4S/c1-7(2)9-5-6-10(8(3)4)14-15(11,12)13-9/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
InChIキー |
FXHDNQTUZRGZOD-UWVGGRQHSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@H](OS(=O)(=O)O1)C(C)C |
正規SMILES |
CC(C)C1CCC(OS(=O)(=O)O1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


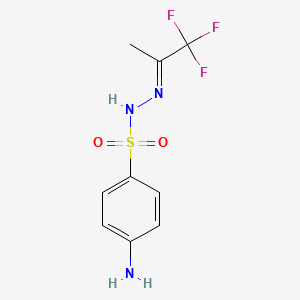
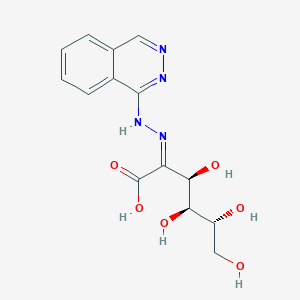
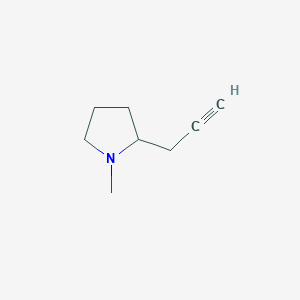
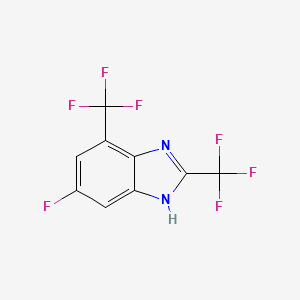
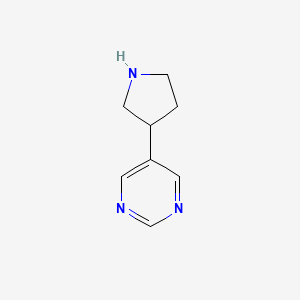

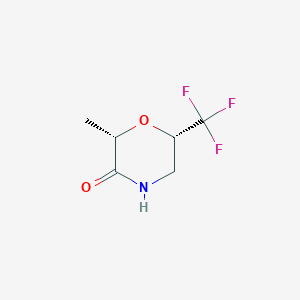

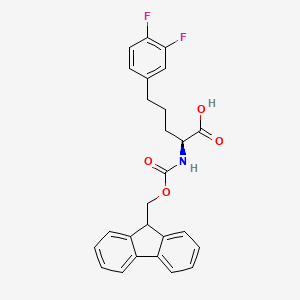
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
